molecular formula C7H6F2S B2384257 1,3-Difluoro-5-(methylsulfanyl)benzene CAS No. 54378-77-7

1,3-Difluoro-5-(methylsulfanyl)benzene

Cat. No.: B2384257
CAS No.: 54378-77-7
M. Wt: 160.18
InChI Key: FUXPOXBGHMSQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₆F₂S. It is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1,3-Difluoro-5-(methylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial production methods may vary, but they generally involve similar coupling reactions, optimized for large-scale production. The choice of reagents, catalysts, and reaction conditions can be adjusted to maximize yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Difluoro-5-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 1,3-Difluoro-5-(methylsulfanyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound. These functional groups can interact with molecular targets through various pathways, including electrophilic and nucleophilic substitution reactions.

Comparison with Similar Compounds

1,3-Difluoro-5-(methylsulfanyl)benzene can be compared with other similar compounds, such as:

    1,3-Difluoro-5-(methylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical properties and reactivity.

    1,3-Difluoro-5-(methylthio)benzene: Similar to the methylsulfanyl derivative, but with a different sulfur oxidation state, affecting its reactivity and applications.

Properties

IUPAC Name

1,3-difluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXPOXBGHMSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl iodide (2.91 g, 20.5 mmol) was added dropwise to a stirred mixture of 3,5-difluorobenzenethiol (2.00 g, 13.7 mmol) and potassium carbonate (5.67 g, 41.0 mmol) in dry MeCN (24 mL) at room temperature. The reaction mixture was stirred at 80° C. for 2 h. After cooling, the mixture was filtered under vacuum, washed with MeCN and concentrated under reduced pressure to give the sub-title compound, which was used directly in the next step without further purification (1.74 g, 80%).
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.